molecular formula C13H12N2OS B2744585 N-(3-methylisothiazol-5-yl)cinnamamide CAS No. 1207061-42-4

N-(3-methylisothiazol-5-yl)cinnamamide

Cat. No.: B2744585
CAS No.: 1207061-42-4
M. Wt: 244.31
InChI Key: LTSPPALLOYNGER-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylisothiazol-5-yl)cinnamamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a cinnamamide moiety linked to a 3-methylisothiazol-5-yl group, which contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

N-(3-methylisothiazol-5-yl)cinnamamide, also known as (2E)-N-(3-methyl-1,2-thiazol-5-yl)-3-phenylprop-2-enamide, has been found to exhibit anti-proliferative activities, suggesting that it targets cancer cells . It has been suggested that the compound might be associated with inducing cancer cell apoptosis . Additionally, it has been found to inhibit α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism.

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it inhibits α-glucosidase, an enzyme involved in the breakdown of carbohydrates into simple sugars . This inhibition could potentially slow down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream .

Biochemical Pathways

The compound’s interaction with α-glucosidase suggests that it affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, it could potentially disrupt the breakdown of complex carbohydrates into glucose, thereby affecting the overall glucose metabolism .

Pharmacokinetics

A related compound has been found to display desirable pharmacokinetic properties in multiple preclinical species

Result of Action

The compound’s anti-proliferative activity suggests that it may lead to the inhibition of cancer cell growth . It has been suggested that the compound might induce apoptosis in cancer cells , which could result in the death of these cells and potentially slow down the progression of the disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the formation of different forms of the compound . Additionally, variations in solvents, flexibility, and the presence or absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for approximately 40 minutes. This method offers several advantages, such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow microreactors are employed to ensure efficient and consistent production. The use of recyclable catalysts and controlled reaction conditions makes this method economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisothiazol-5-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .

Scientific Research Applications

N-(3-methylisothiazol-5-yl)cinnamamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties.

    Biology: The compound exhibits antimicrobial, anticancer, and antioxidant activities, making it a valuable tool for studying biological processes and developing new treatments.

    Medicine: Due to its biological activities, this compound is being investigated for its potential use in treating various diseases, including cancer and microbial infections.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

N-(3-methylisothiazol-5-yl)cinnamamide can be compared to other cinnamamide derivatives, such as:

    N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: This compound contains a benzenesulfonamide group and exhibits strong antimicrobial activity.

    Cinnamoyl derivatives with electron-withdrawing groups: These compounds show enhanced α-glucosidase inhibitory activity compared to this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(E)-N-(3-methyl-1,2-thiazol-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSPPALLOYNGER-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NSC(=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.